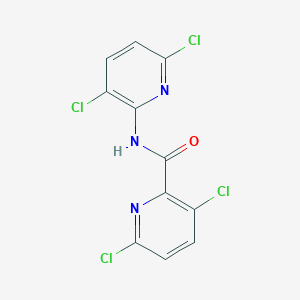

![molecular formula C16H9BrClNOS B2850186 (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone CAS No. 343376-21-6](/img/structure/B2850186.png)

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

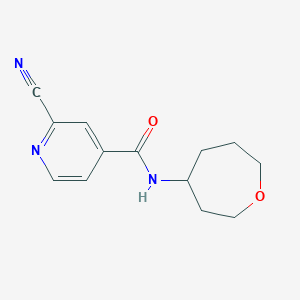

4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone is an organic compound belonging to the thiazole family, which is a five-membered heterocyclic ring composed of four carbon atoms and one nitrogen atom. It is a colorless solid with a molecular formula of C14H9BrClN2S and a molecular weight of 321.66 g/mol. 4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone has been extensively studied for its pharmacological properties, including its use as an inhibitor of cyclooxygenase-2 (COX-2) and its potential applications in the treatment of inflammation and cancer.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiazole nucleus of the compound has been studied for its potential in combating microbial resistance. It has shown promising results against both bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the blocking of biosynthesis of certain bacterial lipids and possibly other mechanisms .

Antiproliferative Agents

Derivatives of this compound have been evaluated for their anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). The antiproliferative properties make it a candidate for further research in cancer treatment, especially in drug-resistant cases .

Molecular Docking Studies

Molecular docking studies have been carried out to understand the binding mode of active compounds within the receptor. This is crucial for rational drug design, as it helps in predicting the orientation of the compound when bound to a target enzyme or receptor, which in turn can predict the biological activity .

Neurotoxicity Research

Studies have been conducted to investigate the neurotoxic potentials of derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. This research is significant for understanding the impact of chemicals on the nervous system and behavior .

Oxidative Stress Biomarkers

The compound’s derivatives have been used to assess oxidative stress in cells and tissues. Malondialdehyde (MDA) is a common biomarker for oxidative injury, and the compound’s impact on MDA levels can provide insights into its antioxidative or pro-oxidative roles .

Antitumor Activities

The thiazole nucleus is reported to have antitumor activities. Its role in cancer treatment is being explored, especially in the context of multidisciplinary approaches to overcome the challenges of cancer therapy .

Pharmacological Activities

The compound’s derivatives have shown a range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. This broad spectrum of activity makes it a versatile candidate for drug development .

Structural Analysis for Drug Design

Structural analysis of the compound provides valuable insights into the stabilization of crystal packing. This information is essential for the development of new drugs, as it helps in understanding the reactivity and interaction of the compound at the molecular level .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives, in general, are known to interact with multiple biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be between 2.77 and 4.94 , which could influence its distribution and bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNOS/c17-12-5-1-10(2-6-12)15(20)14-9-19-16(21-14)11-3-7-13(18)8-4-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFFYJSDVRICLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphthalen-2-yl 2-[(3,4-dichloro-2-methoxybenzenesulfonyl)oxy]benzoate](/img/structure/B2850115.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2850116.png)

![N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B2850119.png)

![2-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2850120.png)

![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone](/img/structure/B2850121.png)

![1-[4-[2-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2850123.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850125.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate](/img/structure/B2850126.png)